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Compound of Interest

Compound Name: Rivaroxaban EP Impurity |

Cat. No.: B580592

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
properties and analytical methodologies for Rivaroxaban EP Impurity I. The information
presented herein is intended to support research, development, and quality control activities
related to Rivaroxaban and its impurities.

Physicochemical Properties

Rivaroxaban EP Impurity | is a known process-related impurity of Rivaroxaban, an oral
anticoagulant.[1][2] A summary of its key physicochemical properties is presented in Table 1.
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Property Value Source(s)
(S)-2-(2-(5-chloro-N-(4-(5-((5-
chlorothiophene-2-
carboxamido)methyl)-2-

IUPAC Name oxooxazolidin-3- [3114]
yl)phenyl)thiophene-2-
carboxamido)ethoxy)acetic
acid

CAS Number 1151893-81-0 [3]

Molecular Formula C24H21CI2N307S2 [31[5]

Molecular Weight 598.47 g/mol [5]

Physical Form Off-White Solid [5]

>70°C (decomposes) / 96.1-

Melting Point 1][6
g 98.9°C [1][6]
N Soluble in Methanol and
Solubility [7]
DMSO (= 125 mg/mL)
Boiling Point Not available
pKa Not available

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol for Rivaroxaban EP Impurity I is not readily
available in the public domain, it is understood to be a process-related impurity.[8] One
potential route for the formation of similar amine impurities involves the opening of the amide
bond of the morpholinone ring of an intermediate, followed by condensation with other
reactants.[1] The synthesis of various Rivaroxaban impurities for use as reference standards is
a common practice in pharmaceutical development.[9][10]

Characterization of Rivaroxaban EP Impurity | is typically performed using a combination of
spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS), in addition to the HPLC methods detailed below.[2][9][10]
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Experimental Protocols: Analytical Characterization

The following section details a composite experimental protocol for the analytical
characterization of Rivaroxaban EP Impurity I, primarily focusing on High-Performance Liquid
Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These
methods are crucial for the detection, quantification, and control of this impurity in Rivaroxaban
drug substances and products.

High-Performance Liquid Chromatography (HPLC) for
Impurity Profiling
This method is designed for the separation and quantification of Rivaroxaban and its related

impurities, including Impurity |.

3.1.1. Chromatographic Conditions

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB, 15 cm x 3.0 mm, 3.5 um
particle size).[11]

Mobile Phase: A gradient elution is typically employed.

o Mobile Phase A: 10 mM ammonium acetate buffer or a phosphate buffer.[11]

o Mobile Phase B: Acetonitrile.[11]

Flow Rate: 1.0 mL/min.[12]

Column Temperature: 30°C.[11]

Detection: UV detection at 250 nm.[11]

Injection Volume: 10 pL.[11]

3.1.2. Sample Preparation

Accurately weigh and dissolve the Rivaroxaban sample in a suitable diluent (e.g., a mixture
of acetonitrile and water) to a final concentration of approximately 500 pg/mL.[11]
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e Sonicate the solution for 15 minutes to ensure complete dissolution.[11]

e Filter the solution through a 0.45 pm nylon filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Trace Level Analysis

For highly sensitive and selective quantification, particularly at trace levels, an LC-MS/MS
method is recommended.

3.2.1. Chromatographic and Mass Spectrometric Conditions
o LC System: A high-performance liquid chromatography system capable of gradient elution.
e Column: A C18 or similar reverse-phase column.
» Mobile Phase:
o Mobile Phase A: 0.1% formic acid in water.[13]
o Mobile Phase B: Acetonitrile.[13]

e Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray
ionization (ESI) source.

¢ lonization Mode: Positive ESI.[11]

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
3.2.2. Sample Preparation

Sample preparation for LC-MS/MS analysis typically involves a protein precipitation step for
biological matrices or a simple dilution for drug substance analysis, followed by filtration.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of
Rivaroxaban EP Impurity I.
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Caption: Analytical workflow for Rivaroxaban EP Impurity I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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